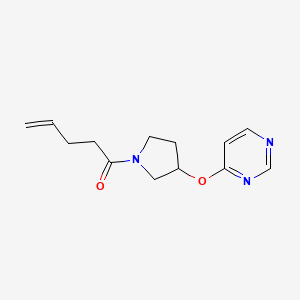

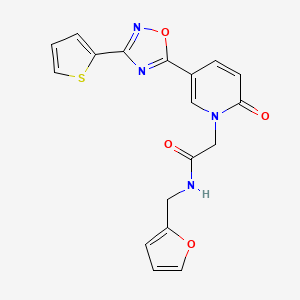

1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Ultrasonic-Assisted Synthesis of Pyrazolo [3,4-d]pyrimidin-4-ol Tethered with 1,2,3-Triazoles was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Scientific Research Applications

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine moiety, which is structurally related to “1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one”, has been synthesized and tested for its anticancer activity against various cancer cell lines . These compounds have demonstrated good to moderate activity, particularly against renal cancer cell lines. The synthesis of these compounds was performed under ultrasonic-assisted conditions, which is a novel approach in medicinal chemistry.

CDK2 Inhibition for Cancer Treatment

Derivatives of pyrazolo[3,4-d]pyrimidine have been discovered as novel inhibitors of CDK2, a cyclin-dependent kinase that is a target for cancer therapy . CDK2 inhibition is crucial as it selectively targets tumor cells. The compounds showed significant cytotoxic activities against multiple cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range, indicating their potential as effective cancer therapeutics.

Antifungal Agents

Novel derivatives of Pyrazolo[3,4-d]pyrimidin-4-one have been evaluated as potent antifungal agents . The study involved the design and synthesis of these derivatives, followed by bioassay data revealing that most of the target compounds possessed moderate to high in vitro antifungal activities. This application is particularly important in the development of new treatments for fungal infections.

Antitumor Properties

Compounds containing the pyrazolo[3,4-d]pyrimidine scaffold have shown marked antitumor activity against tested cell lines . The IC50 values ranged from 5.00 to 32.52 μM, which indicates their potential as antitumor agents. This research contributes to the ongoing search for new therapeutic options for cancer treatment.

Fungicidal Activities

A study designed and synthesized 44 pyrazolo[3,4-d]pyrimidin-4-one derivatives and evaluated them for their fungicidal activities . The results indicated that these compounds had a significant impact on various fungal strains, showcasing their potential as fungicides in agricultural or pharmaceutical applications.

Synthesis of Heterocyclic Derivatives

The compound is used in the synthesis of new heterocyclic derivatives that contain the pyrazolo[3,4-d]pyrimidine linkage . These derivatives are then tested for their biological activities, which include anticancer properties. The synthesis process itself is noteworthy as it employs ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions, which are known for their efficiency and eco-friendliness.

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various biological targets

Mode of Action

The exact mode of action of 1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one is currently unknown. It is likely that the compound interacts with its targets through the pyrrolidine and pyrimidine moieties, which are common structural features in many biologically active compounds .

Biochemical Pathways

Pyrrolidine and pyrimidine derivatives are known to be involved in a variety of biochemical pathways

Pharmacokinetics

The pyrrolidine ring is known to contribute to the pharmacokinetic properties of many drugs, including their bioavailability .

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of this compound .

properties

IUPAC Name |

1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)pent-4-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-2-3-4-13(17)16-8-6-11(9-16)18-12-5-7-14-10-15-12/h2,5,7,10-11H,1,3-4,6,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTSYBJVGFHBLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCC(C1)OC2=NC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2,2-dimethylpropanoate](/img/structure/B2363635.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2363637.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[(4-methoxyphenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2363640.png)

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2363642.png)

![3-(furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2363648.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2363649.png)

![1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2363652.png)